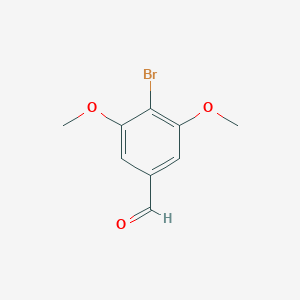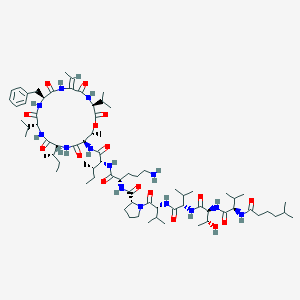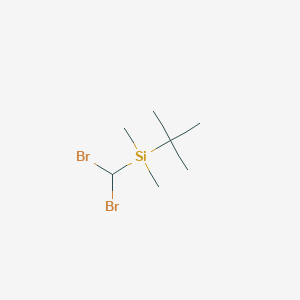
tert-Butyl(dibromomethyl)dimethylsilane
Vue d'ensemble
Description
tert-Butyl(dibromomethyl)dimethylsilane: is an organosilicon compound with the molecular formula C7H16Br2Si . It is characterized by the presence of a tert-butyl group, two bromomethyl groups, and a dimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for introducing the tert-butyl(dimethylsilyl)methyl group into molecules.
- Acts as a precursor for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Investigated for potential use in drug delivery systems due to its stability and reactivity.
- Studied for its role in modifying biomolecules to enhance their properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced polymers and coatings.
Mécanisme D'action
While the exact workings of tert-Butyl(dibromomethyl)dimethylsilane remain somewhat elusive, it is postulated to function as an electrophile. It exhibits a propensity to react with nucleophiles such as alcohols, amines, and carboxylic acids . The ensuing product can then be further manipulated to yield complex organic molecules .
Orientations Futures
Given its versatile applications in scientific research, particularly in the synthesis of intricate organic molecules, tert-Butyl(dibromomethyl)dimethylsilane proves indispensable as a reagent . Its future directions could involve further exploration of its reactivity and potential applications in the synthesis of even more complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl(dibromomethyl)dimethylsilane can be synthesized through the reaction of tert-butyl(dimethylsilyl)methanol with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the dibromomethyl group. The general reaction scheme is as follows:
(CH3)3CSi(CH3)2CH2OH+Br2→(CH3)3CSi(CH3)2CHBr2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of specialized equipment to handle bromine safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl(dibromomethyl)dimethylsilane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tert-butyl(dimethylsilyl)methane.
Oxidation Reactions: Oxidation can lead to the formation of tert-butyl(dimethylsilyl)formaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride in polar aprotic solvents like acetone or dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate are employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as tert-butyl(dimethylsilyl)methyl iodide.
Reduction: tert-Butyl(dimethylsilyl)methane.
Oxidation: tert-Butyl(dimethylsilyl)formaldehyde.
Comparaison Avec Des Composés Similaires
- tert-Butyl(chloromethyl)dimethylsilane
- tert-Butyl(dimethylsilyl)methane
- tert-Butyl(dimethylsilyl)formaldehyde
Comparison:
- tert-Butyl(chloromethyl)dimethylsilane: Similar in structure but contains a chloromethyl group instead of a dibromomethyl group. It is less reactive in nucleophilic substitution reactions.
- tert-Butyl(dimethylsilyl)methane: Lacks the bromomethyl groups, making it less reactive in substitution and oxidation reactions.
- tert-Butyl(dimethylsilyl)formaldehyde: An oxidation product of tert-Butyl(dibromomethyl)dimethylsilane, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of two bromomethyl groups, which confer high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
tert-butyl-(dibromomethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINIZQRUNWPXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402760 | |
| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148259-35-2 | |
| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


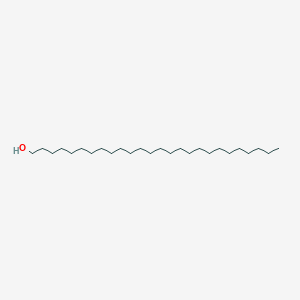


![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
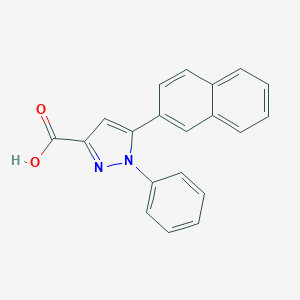
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)
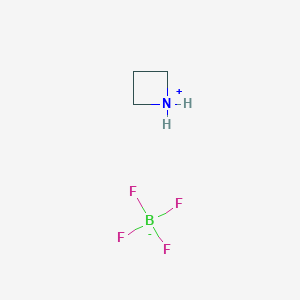
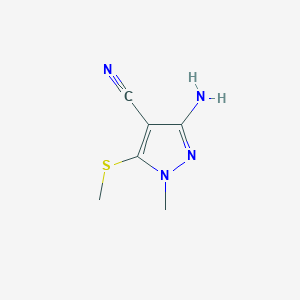
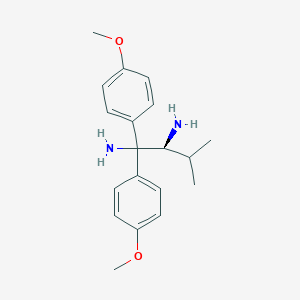
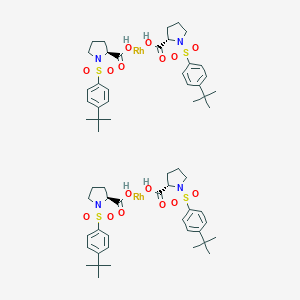
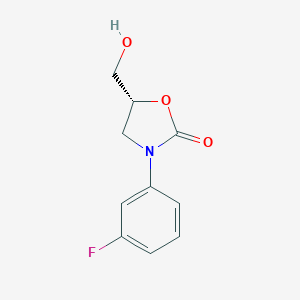
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
